N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
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Overview
Description
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with 3-chloroaniline, 4-isopropoxybenzoic acid, and 2-pyrrolidone.
Formation of Intermediate: The first step involves the acylation of 3-chloroaniline with 4-isopropoxybenzoic acid to form an amide intermediate.
Coupling Reaction: The intermediate is then coupled with 2-pyrrolidone using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Biology: The compound is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.
Materials Science: It is explored for its properties in the development of new materials with specific chemical or physical characteristics.
Industry: The compound’s unique structure makes it a candidate for use in the synthesis of complex organic molecules and polymers.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-methoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- N-(3-chlorophenyl)-4-ethoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
Uniqueness
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is unique due to its isopropoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkoxy groups. This uniqueness can result in distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Biological Activity
N-(3-chlorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorophenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Isopropoxy group : May enhance solubility and bioavailability.
- Pyrrolidinyl moiety : Suggests possible interactions with neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzamide through acylation reactions.
- Introduction of the isopropoxy group via alkylation methods.
- Pyrrolidine ring formation , often through cyclization techniques.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamides demonstrated effective inhibition against various bacterial strains, with some showing activity comparable to established antibiotics .
Anticancer Properties
Research has shown that derivatives of this compound can inhibit cancer cell proliferation. In vitro studies revealed that certain analogs led to reduced viability in cancer cell lines, indicating potential as anticancer agents . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Given the presence of the pyrrolidine moiety, there is potential for neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a possible application in neurodegenerative diseases .
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of various benzamide derivatives, including those structurally related to this compound. The results indicated that several compounds exhibited over 80% inhibition against specific pathogens, outperforming standard treatments .
Study 2: Cytotoxicity in Cancer Cells
In a recent investigation, several derivatives were tested against human cancer cell lines (e.g., MCF-7 and HT-29). The compound demonstrated an IC50 value in the low micromolar range, indicating promising anticancer activity .
The biological activity of this compound can be attributed to:
- Receptor Modulation : Interaction with various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Potential inhibition of enzymes critical for pathogen survival or cancer cell proliferation.
- Cell Signaling Pathways : Modulation of signaling pathways related to apoptosis and cell growth.
Properties
IUPAC Name |
N-(3-chlorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O3/c1-15(2)27-19-10-8-16(9-11-19)21(26)24(14-23-12-4-7-20(23)25)18-6-3-5-17(22)13-18/h3,5-6,8-11,13,15H,4,7,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXUMUWRSCDFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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